N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
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Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide, also known as BFPBO, is a novel oxalamide derivative that has been studied for its potential therapeutic applications in various diseases. BFPBO has shown promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been synthesized and screened for in vivo anticancer activity . Compounds with benzofuran scaffolds have displayed significant anticancer activity against Ehrlich ascites carcinoma cells . The anticancer activity of these compounds is believed to be related to their interaction with the GABA receptor-associated protein-like 1 cancer receptor .
Antimicrobial Activity
Benzofuran derivatives have also been synthesized and tested for their antimicrobial activity . These compounds have shown potential as effective antimicrobial agents .
Antifungal Activity
Synthetic benzofuran derivatives have shown antifungal activity, specifically as N-myristoyl transferase inhibitors . This makes them potential candidates for the development of new antifungal drugs .
Inhibitors of P450 Aromatase
Benzofuran derivatives have been found to act as potent non-steroidal reversible inhibitors of P450 aromatase . This enzyme plays a crucial role in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy in the treatment of estrogen-dependent diseases .
Antioxidant Properties
Benzofuran derivatives have been found to possess antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of various diseases .
Anti-viral Activities
Benzofuran compounds have shown strong anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-chloro-4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c20-15-11-13(7-8-16(15)21)23-19(25)18(24)22-9-3-5-14-10-12-4-1-2-6-17(12)26-14/h1-2,4,6-8,10-11H,3,5,9H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPDNGDGZLRNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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